1-Bromo-5-methoxynaphthalene
Overview
Description
1-Bromo-5-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxy group at the fifth position. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Scientific Research Applications
1-Bromo-5-methoxynaphthalene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: It is used in the development of probes and markers for biological studies.
Medicine: The compound is explored for its potential pharmacological properties and as a building block in drug synthesis.
Industry: It is used in the production of dyes, pigments,
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-methoxynaphthalene can be synthesized through various methods. One common approach involves the bromination of 5-methoxynaphthalene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used. For example, using sodium methoxide can yield 5-methoxy-1-methoxynaphthalene.
Oxidation Reactions: Oxidation of the methoxy group can produce naphthoquinones.
Properties
IUPAC Name |
1-bromo-5-methoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEQDOKBYZEHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447731 | |
Record name | 1-BROMO-5-METHOXYNAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74924-95-1 | |
Record name | 1-BROMO-5-METHOXYNAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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